N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide
Description
N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole carboxamide derivatives.
Properties
Molecular Formula |
C22H14N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide |
InChI |
InChI=1S/C22H14N2O4/c1-27-13-6-4-5-12(11-13)23-22(26)17-10-9-16-18-19(17)24-28-21(18)15-8-3-2-7-14(15)20(16)25/h2-11H,1H3,(H,23,26) |
InChI Key |
KSUGOYZJFIPIIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the respective oxime, which is then treated with ethylacetoacetate and anhydrous zinc chloride. This is followed by the hydrolysis of the ester to furnish the isoxazole carboxylic acid. The carboxylic acid is then converted to acid chloride and condensed with aromatic amines to obtain the target carboxamide derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Scientific Research Applications
N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of COX enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the disruption of mitochondrial function and activation of caspases .
Comparison with Similar Compounds
N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide can be compared with other isoxazole carboxamide derivatives, such as:
Thiazole carboxamide derivatives: These compounds also exhibit COX inhibitory activity but may differ in their selectivity and potency.
Phenyl-isoxazole-carboxamide derivatives: These compounds have shown similar anticancer properties but may vary in their efficacy against different cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
